molecular formula C11H10O5 B8440623 (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid

Katalognummer: B8440623
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: TWUVAPFWYKZLOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by the presence of a methoxy group and a benzodioxole ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid typically involves the reaction of 7-methoxy-1,3-benzodioxole with propenoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid is unique due to its specific structural features, such as the methoxy group and benzodioxole ring, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10O5

Molekulargewicht

222.19 g/mol

IUPAC-Name

3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10O5/c1-14-8-4-7(2-3-10(12)13)5-9-11(8)16-6-15-9/h2-5H,6H2,1H3,(H,12,13)

InChI-Schlüssel

TWUVAPFWYKZLOT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.